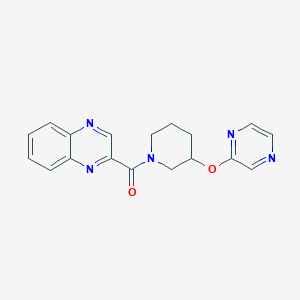

(3-(Pyrazin-2-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

Description

The compound “(3-(Pyrazin-2-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone” features a piperidine scaffold substituted with a pyrazine-2-yloxy group at the 3-position and a quinoxalin-2-yl methanone moiety. Quinoxaline derivatives are pharmacologically significant due to their heteroaromatic structure, which enables interactions with biological targets such as enzymes and receptors. Piperidine rings, often functionalized with heterocyclic substituents, are common in medicinal chemistry for their conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

(3-pyrazin-2-yloxypiperidin-1-yl)-quinoxalin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c24-18(16-10-21-14-5-1-2-6-15(14)22-16)23-9-3-4-13(12-23)25-17-11-19-7-8-20-17/h1-2,5-8,10-11,13H,3-4,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIBWTYKTISECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Compound Properties and Structural Analysis

(3-(Pyrazin-2-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone (CAS No. 2034579-35-4) is a heterocyclic compound with molecular formula C₁₈H₁₇N₅O₂ and molecular weight 335.367 g/mol. The structure features three key components: a pyrazin-2-yloxy group, a piperidine ring, and a quinoxalin-2-yl moiety connected via a methanone linkage.

Physical and Chemical Properties

The structure contains several functional groups that influence its reactivity and synthesis pathways:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₅O₂ |

| Molecular Weight | 335.367 g/mol |

| IUPAC Name | (3-pyrazin-2-yloxypiperidin-1-yl)-quinoxalin-2-ylmethanone |

| CAS Number | 2034579-35-4 |

| InChI Key | UAIBWTYKTISECF-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC=CN=C4 |

| Appearance | Solid (presumed based on structure) |

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnection at two key bonds:

- The amide bond connecting the piperidine nitrogen to the quinoxaline moiety

- The ether linkage between the pyrazine and piperidine ring

This analysis suggests a synthetic route involving:

- 3-hydroxypiperidine as a starting material

- Formation of the pyrazine-piperidine ether linkage

- Subsequent amidation with a quinoxaline-2-carbonyl component

General Synthetic Methodologies

Transition Metal-Catalyzed Approaches

The synthesis of complex heterocyclic compounds like this compound often employs transition metal catalysis, particularly for forming challenging carbon-heteroatom bonds. Nickel and rhodium catalysts are commonly employed in C-N cross-coupling reactions that may be applicable to segments of this molecule's synthesis.

The quinoxaline ring, a crucial component of the target molecule, can be constructed through various transition metal-catalyzed routes. These commonly involve condensation reactions between appropriate o-phenylenediamine derivatives and α-dicarbonyl compounds, followed by functionalization at the 2-position.

Nucleophilic Substitution Strategies

A key step in synthesizing the target compound involves the formation of the pyrazine-piperidine ether linkage. This can be achieved through nucleophilic aromatic substitution reactions using 2-halopyrazines (typically 2-chloro- or 2-bromopyrazine) and the alkoxide of 3-hydroxypiperidine.

The general approach follows the established protocol for preparing 2-alkoxypyrazine derivatives:

2-Chloropyrazine + 3-Hydroxypiperidine → 3-(Pyrazin-2-yloxy)piperidine

This reaction typically proceeds in the presence of a base (potassium carbonate or sodium hydride) in polar aprotic solvents like DMF, DMSO, or dioxane, often at elevated temperatures (80-120°C).

Specific Preparation Routes

Route A: Sequential Nucleophilic Substitution and Amidation

Preparation of 3-(Pyrazin-2-yloxy)piperidine

The first key intermediate, 3-(pyrazin-2-yloxy)piperidine, can be prepared through a nucleophilic aromatic substitution reaction between 2-bromopyrazine and 3-hydroxypiperidine. The reaction typically follows this general procedure:

- Protection of the piperidine nitrogen (typically with Boc or Cbz group)

- Deprotonation of the hydroxyl group with a strong base (NaH or KH)

- Addition of 2-bromopyrazine and heating in an appropriate solvent

- Deprotection of the nitrogen protecting group

A typical procedure might involve:

3-Hydroxypiperidine-N-Boc (1.0 eq) and sodium hydride (1.2 eq) in DMF at 0°C,

followed by addition of 2-bromopyrazine (1.1 eq) and heating at 80°C for 8-12 hours.

The N-Boc group is then removed with TFA or HCl to afford 3-(pyrazin-2-yloxy)piperidine.

Coupling with Quinoxaline-2-carbonyl Chloride

The second key step involves the formation of the amide bond between 3-(pyrazin-2-yloxy)piperidine and quinoxaline-2-carbonyl chloride. This coupling can be achieved through a Schotten-Baumann reaction:

- Preparation of quinoxaline-2-carbonyl chloride from quinoxaline-2-carboxylic acid using thionyl chloride or oxalyl chloride

- Reaction with 3-(pyrazin-2-yloxy)piperidine in the presence of a base

The procedure typically involves:

Quinoxaline-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.0 eq)

in DCM with catalytic DMF, refluxed for 2-3 hours.

After removal of excess thionyl chloride, the acid chloride is reacted with

3-(pyrazin-2-yloxy)piperidine (1.0 eq) and triethylamine (2.0 eq) in DCM at 0°C to rt.

Route B: Peptide Coupling Reagent Approach

An alternative approach utilizes modern peptide coupling reagents to form the amide bond directly from quinoxaline-2-carboxylic acid, avoiding the need for acid chloride formation:

Direct Amide Coupling

- 3-(Pyrazin-2-yloxy)piperidine is reacted with quinoxaline-2-carboxylic acid using coupling reagents such as PyBOP, HATU, or EDC/HOBt

- The reaction proceeds in the presence of an appropriate base, typically a tertiary amine like DIPEA or triethylamine

A representative procedure might be:

Quinoxaline-2-carboxylic acid (1.0 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq)

are stirred in DMF for 15 minutes.

3-(Pyrazin-2-yloxy)piperidine (1.0 eq) is added, and the mixture is stirred

at room temperature for 12-24 hours.

Route C: Iron(III) Chloride-Catalyzed Direct Amidation

Recent advances in catalytic amidation offer an environmentally friendly approach using Iron(III) chloride as a catalyst:

FeCl₃-Catalyzed Direct Amidation

This approach would involve:

- Reacting methyl or ethyl quinoxaline-2-carboxylate with 3-(pyrazin-2-yloxy)piperidine

- Using FeCl₃ as a catalyst under solvent-free conditions or minimal solvent

The procedure typically follows:

Methyl quinoxaline-2-carboxylate (1.0 eq), 3-(pyrazin-2-yloxy)piperidine (1.1 eq),

and FeCl₃ (15 mol%) are mixed and heated at 80°C for 5-12 hours.

The reaction can be performed neat or with minimal acetonitrile as solvent.

This method offers advantages of mild conditions, reduced waste, and potentially higher yields.

Purification and Characterization

Purification Methods

The target compound can be purified through several techniques:

| Purification Method | Procedure |

|---|---|

| Column Chromatography | Silica gel, ethyl acetate/hexane or DCM/methanol gradients |

| Recrystallization | From ethanol, ethyl acetate/hexane, or DCM/diethyl ether |

| Preparative HPLC | C18 column, acetonitrile/water with 0.1% formic acid |

Analytical Characterization

Complete characterization involves:

| Analytical Method | Expected Results |

|---|---|

| ¹H NMR | Characteristic signals for aromatic protons (quinoxaline and pyrazine), piperidine CH and CH₂ groups |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (120-160 ppm), piperidine carbons (25-70 ppm) |

| HRMS | [M+H]⁺: 336.1455, [M+Na]⁺: 358.1274 |

| IR | C=O stretch (~1650 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), aromatic C=N (~1580 cm⁻¹) |

| Melting Point | Expected in the range of 180-220°C based on similar structures |

Optimization Strategies

Reaction Conditions Optimization

Several parameters can be optimized to improve yield and purity:

- Base selection for the nucleophilic substitution step (K₂CO₃, Cs₂CO₃, NaH)

- Solvent effects (DMF, DMSO, dioxane, acetonitrile)

- Temperature and reaction time optimization

- Catalyst loading for metal-catalyzed steps

Protection/Deprotection Strategies

Various protection strategies for the piperidine nitrogen could be employed:

| Protecting Group | Introduction Conditions | Removal Conditions |

|---|---|---|

| Boc | Boc₂O, TEA, DCM, rt | TFA/DCM or HCl/dioxane |

| Cbz | CbzCl, NaHCO₃, DCM/H₂O | H₂, Pd/C, MeOH or HBr/AcOH |

| Fmoc | FmocCl, Na₂CO₃, dioxane/H₂O | Piperidine/DMF |

Scale-up Considerations

For larger-scale synthesis, several modifications should be considered:

- Substitution of hazardous reagents (e.g., sodium hydride) with safer alternatives

- Continuous flow processing for exothermic steps

- In-process controls to monitor reaction progress

- Alternative purification methods suitable for scale (e.g., crystallization rather than chromatography)

- Implementation of green chemistry principles to reduce waste and environmental impact

Chemical Reactions Analysis

Types of Reactions

(3-(Pyrazin-2-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to quinoxaline derivatives. For instance, derivatives of quinoxaline have shown promising results against various cancer cell lines, exhibiting IC50 values in the low micromolar range. Research indicates that modifications to the quinoxaline structure can enhance biological activity, making it a target for further development in cancer therapeutics .

GPR6 Modulation

(3-(Pyrazin-2-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone has been investigated as a modulator of GPR6 (G protein-coupled receptor 6). This receptor is implicated in several neurological disorders, including Parkinson's disease and schizophrenia. Compounds that can modulate GPR6 activity may offer therapeutic benefits for these conditions .

Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of synthesized quinoxaline derivatives against human cancer cell lines HCT-116 and MCF-7. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 1.9 to 7.52 µg/mL, suggesting that structural modifications can enhance anticancer properties .

Study 2: GPR6 Modulation

Research focusing on GPR6 modulators has identified several compounds that interact effectively with this receptor. The study demonstrated that this compound could serve as a lead compound in developing drugs targeting GPR6-related pathways, potentially aiding in the treatment of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (3-(Pyrazin-2-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active quinoxaline-piperidine/piperazine hybrids. Key analogues and their properties are compared below:

| Compound Name | Key Structural Features | Biological Target/Activity | Research Findings |

|---|---|---|---|

| (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a) | Phenylpiperazine + quinoxalin-2-yl methanone | 5-HT3 receptor antagonism | Demonstrated antidepressant activity in animal models (e.g., forced swim test) . |

| N-(3-chloro-2-methylphenyl)-quinoxaline-2-carboxamide (4i) | Quinoxaline-2-carboxamide + aryl substituent | 5-HT3 receptor antagonism | Exhibited dose-dependent antidepressant effects in preclinical studies . |

| (3R)-3-methylpiperidin-1-ylmethanone (MQR) | 3-methylpiperidine + quinoxalin-6-yl methanone | Structural characterization | Crystal structure resolved (PDB identifier: MQR); no direct pharmacological data reported . |

| GLUT4-binding quinoxaline-piperidine hybrid () | Piperidine + quinoxaline + tetrahydrocyclopenta[c]pyrazole | GLUT4 inhibition | Bound to GLUT4 in myeloma cells, mimicking ritonavir’s glucose modulation . |

Key Observations:

Quinoxalin-2-yl vs. -6-yl positioning (e.g., target compound vs. MQR) may alter binding site accessibility. For example, quinoxalin-2-yl derivatives in 4a and 4i show serotonergic activity, whereas MQR’s quinoxalin-6-yl group has uncharacterized effects .

Pharmacological Divergence: Compounds with piperazine/piperidine-quinoxaline scaffolds exhibit diverse targets:

- 5-HT3 antagonism (4a, 4i): Linked to antidepressant efficacy via serotonin modulation .

- GLUT4 inhibition (): Implicates metabolic regulation, diverging from neurological targets .

Data Gaps :

- While the target compound’s structural relatives show activity in serotonin pathways or glucose transport, its specific pharmacological profile remains underexplored. Molecular docking or in vitro assays (e.g., 5-HT3 binding, GLUT4 inhibition) are needed for direct comparison.

Research Implications

- Structural Optimization : The pyrazine-2-yloxy group warrants investigation for its impact on blood-brain barrier penetration or metabolic stability relative to phenyl/methyl substituents.

- Target Selectivity: Comparative studies could clarify whether quinoxaline positioning (2-yl vs. 6-yl) influences receptor specificity (e.g., 5-HT3 vs. GLUT4).

Biological Activity

The compound (3-(Pyrazin-2-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrazine derivatives and piperidine. The reaction conditions often include solvents such as dichloromethane and catalysts like triethylamine to enhance yields and purity. The final product is characterized by its unique structural features, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and pyrazine rings have shown promising results against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3d | 4 | MRSA |

| 3g | 6.25 | E. coli |

| 3k | 2 | Listeria monocytogenes |

Tuberculostatic Activity

The compound's analogs have been evaluated for their tuberculostatic activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate strong activity against both standard and resistant strains, with some derivatives showing MIC values as low as 0.5 µg/mL .

| Compound | MIC Standard Strain (µg/mL) | MIC Resistant Strain (µg/mL) |

|---|---|---|

| 14 | 2 | 4 |

| 10 | 2 | 0.5 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Studies suggest that it may modulate enzyme activity or receptor interactions, leading to alterations in cellular pathways involved in microbial resistance and inflammation .

Molecular Docking Studies

Molecular docking has been employed to explore the binding affinity of this compound to various targets. For example, interactions with Sirtuin enzymes have been highlighted, suggesting a role in regulating inflammatory responses .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Antibacterial Efficacy : A study demonstrated that derivatives with piperidine and pyrazine exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin against resistant strains .

- Tuberculosis Treatment : Research indicated that certain pyrazine derivatives could significantly inhibit the growth of M. tuberculosis, suggesting potential for further development into effective antitubercular agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (3-(Pyrazin-2-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone?

The synthesis involves multi-step reactions, typically starting with the preparation of quinoxaline and pyrazine intermediates. Key steps include:

- Quinoxaline Core Formation : Condensation of 1,2-diaminobenzene with α-dicarbonyl compounds under acidic conditions .

- Piperidine-Pyrazine Coupling : Nucleophilic substitution between 3-hydroxypiperidine derivatives and 2-chloropyrazine, optimized at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .

- Final Methanone Assembly : Coupling the quinoxaline moiety with the piperidine-pyrazine intermediate via a Friedel-Crafts acylation or amide bond formation, using catalysts like AlCl₃ or EDCI .

Optimization : Yield improvements (up to 70–80%) are achieved by controlling reaction time (12–24 hours), inert atmospheres, and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group connectivity (e.g., piperidine N-CH₂ vs. quinoxaline aromatic protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 377.1482 for C₁₉H₁₇N₅O₂) .

- HPLC : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What solubility and stability profiles should researchers consider for in vitro assays?

- Solubility : Moderately soluble in DMSO (50–100 mM stock solutions), but limited in aqueous buffers. Co-solvents like PEG-400 enhance solubility for cellular assays .

- Stability : Stable at –20°C for >6 months in anhydrous DMSO. Degrades under prolonged UV exposure or basic conditions (pH >9), necessitating light-protected storage .

Q. How is preliminary biological activity screening conducted for this compound?

- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, EGFR) via fluorescence-based ADP-Glo™ kits, with IC₅₀ values calculated using dose-response curves (1 nM–10 µM range) .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 48–72 hours, comparing viability to controls .

Advanced Research Questions

Q. How do electronic effects of substituents on the quinoxaline ring influence nucleophilic reactivity?

- Electron-Withdrawing Groups (e.g., –NO₂) : Increase electrophilicity at the C2 position, enhancing susceptibility to nucleophilic attack (e.g., SNAr reactions with amines) .

- Electron-Donating Groups (e.g., –OCH₃) : Reduce reactivity but improve solubility. Computational DFT studies (e.g., B3LYP/6-31G*) correlate Hammett σ values with reaction rates .

Methodology : Substituent effects are quantified via kinetic studies in THF/water mixtures, monitored by LC-MS .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell line authenticity via STR profiling .

- Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to identify metabolite interference .

- Data Normalization : Apply Z-score or % inhibition normalization to account for batch-to-batch variability .

Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to CYP3A4’s heme pocket via hydrogen bonds with pyrazine-N and piperidine-O .

- Metabolite Identification : LC-MS/MS detects hydroxylated derivatives at the quinoxaline ring, correlating with time-dependent inhibition (TDI) assays .

Q. How can structure-activity relationships (SAR) guide derivatization for improved potency?

- Key Modifications :

- Piperidine Substituents : Bulkier groups (e.g., –CF₃) enhance target binding but reduce solubility .

- Quinoxaline Modifications : Fluorination at C6 increases metabolic stability (t₁/₂ from 2.1 to 5.3 hours in human microsomes) .

- SAR Workflow : Synthesize analogs via parallel chemistry (e.g., Ugi reaction), followed by hierarchical clustering of activity data .

Data Contradiction Analysis

Example : Conflicting IC₅₀ values in kinase inhibition assays may arise from:

- Assay Conditions : ATP concentrations (1 mM vs. 10 µM) alter competition kinetics .

- Compound Purity : Impurities >5% (e.g., dehalogenated byproducts) skew dose-response curves .

Resolution : Re-test compounds under uniform conditions (e.g., 10 µM ATP, 1% DMSO) and validate purity via orthogonal methods (NMR + HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.